5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
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Overview
Description
5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-phenylpropanoic acid with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Reduction: Formation of 5-hydroxy-2,3-dihydro-1H-indene-4-amine.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism by which 5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival. The hydroxyl and nitrile groups play crucial roles in these interactions, facilitating binding to target proteins and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-indene-4-carbonitrile
- 5-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
- 5-Hydroxy-2,3-dihydro-1H-indene-4-methylamine
Uniqueness
5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
5-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both a hydroxyl group (-OH) and a carbonitrile group (-C≡N), which contribute to its reactivity and biological properties. The molecular formula for this compound is C10H9N with a molar mass of approximately 159.19 g/mol. Its bicyclic structure consists of a five-membered carbon ring fused to a six-membered aromatic ring, which enhances its chemical versatility.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Effects : Research suggests that it may inhibit key enzymes involved in cell proliferation and survival, making it a candidate for anticancer drug development.
- Anti-inflammatory Properties : Its structural similarities to other indole derivatives suggest potential anti-inflammatory effects, although specific studies are still needed to confirm this activity.
Antimicrobial and Antiviral Activity
Recent studies have explored the antiviral properties of this compound. For instance, derivatives of related compounds have shown effectiveness against influenza A virus, indicating that this compound could exhibit similar inhibitory effects due to its structural characteristics.
Case Studies
- Synthesis and Evaluation : A study focused on the enzymatic synthesis of (S)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile using ketoreductase enzymes demonstrated high yields and enantiomeric purity (96.37%). This process highlights the compound's potential in pharmaceutical applications .
- Chemical Reactivity : The compound has been utilized as a building block in synthesizing more complex molecules, showcasing its versatility in organic synthesis and medicinal chemistry.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3-Dihydro-1H-indene | C9H10 | Lacks the carbonitrile group; simpler structure |
1-Hydroxy-2,3-dihydro-1H-indene | C10H9O | Contains an additional hydroxyl group |
1-Amino-2,3-dihydro-1H-indene | C10H11N | Features an amino group; potential for biological activity |
5-Cyanoindole | C9H6N | Contains an indole structure; different properties |
The presence of both hydroxyl and nitrile groups in this compound distinguishes it from these compounds by enhancing its reactivity and potential applications in synthetic chemistry and pharmaceuticals.
Properties
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-5,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBLGXJGNYWSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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